

O-methylation of benzylmorphine experimental protocol

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Compound of Interest

Compound Name: Benzylmorphine methyl ether

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Application Note: O-Methylation of Benzylmorphine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The O-methylation of the phenolic hydroxyl group in morphinan alkaloids is a crucial transformation in the synthesis of various opioid analgesics and antitussives. The most prominent example is the industrial-scale conversion of morphine to codeine. This protocol details the O-methylation of benzylmorphine, a semi-synthetic derivative of morphine. The primary challenge in methylating morphinans is the potential for N-methylation of the tertiary amine, which forms quaternary ammonium salts and reduces the yield of the desired product[1]. The following protocol employs a quaternary ammonium compound, a phenyltrimethylammonium salt, as the methylating agent. This method selectively methylates the phenolic hydroxyl group under basic conditions, effectively preventing the undesired N-methylation side reaction and leading to high yields of the target compound[1][2][3].

Principle of the Reaction: The O-methylation of benzylmorphine proceeds via a nucleophilic substitution reaction. The phenolic hydroxyl group of benzylmorphine is first deprotonated by a mild base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl group of the phenyltrimethylammonium salt (e.g., phenyltrimethylammonium methyl sulfate or chloride), displacing N,N-dimethylaniline and forming the desired O-methylated product, O-methylbenzylmorphine (also known as benzylcodeine). The use of a hydrocarbon solvent like toluene at elevated temperatures facilitates the reaction[2][3][4].



1. Materials and Reagents:

Experimental Protocol

This protocol is adapted from established industrial methods for the O-methylation of morphine[2][3][4].

• Reactants:
 Benzylmorphine
Phenyltrimethylammonium methyl sulfate or Phenyltrimethylammonium chloride
 Anhydrous Potassium Carbonate (K₂CO₃)
• Solvents:
 Toluene
Deionized Water
Hydrochloric Acid (HCl), 1M solution
Sodium Hydroxide (NaOH), 2M solution
• Purification:
Activated Carbon
• Equipment:
Three-neck round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer

• Thermometer or thermocouple



- Buchner funnel and filtration apparatus
- Separatory funnel
- Rotary evaporator
- pH meter or pH strips
- Standard laboratory glassware

2. Reaction Parameters:

The following table summarizes the quantitative data for the reaction, scaled for a representative synthesis.

Parameter	Value	Molar Equivalent	Reference
Benzylmorphine	10.0 g (0.0267 mol)	1.0 eq	-
Phenyltrimethylammo nium Salt	7.9 g (0.0320 mol)	1.2 eq	Adapted from[2]
Potassium Carbonate	14.7 g (0.1068 mol)	4.0 eq	Adapted from[2]
Toluene	110 mL	-	Adapted from[2]
Reaction Temperature	110 °C (Reflux)	-	[2][3]
Reaction Time	4 hours	-	[2][3]
Expected Yield	>90%	-	Based on yields for codeine synthesis[2]

3. Step-by-Step Procedure:

- · Reaction Setup:
 - To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add benzylmorphine (1.0 eq), phenyltrimethylammonium methyl sulfate



(1.2 eq), anhydrous potassium carbonate (4.0 eq), and toluene.

Reaction Execution:

- Stir the suspension and heat the mixture to reflux (approximately 110-120°C)[2].
- Maintain the reaction at reflux for 2 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4 hours[2][3].

• Work-up and Isolation:

- After the reaction is complete, cool the mixture to approximately 40°C[3].
- Filter the cooled mixture to remove the inorganic solids (potassium carbonate and other salts). Wash the solids with a small amount of fresh toluene.
- Combine the filtrate and the washings, and evaporate the toluene under reduced pressure using a rotary evaporator to obtain a solid residue.

Purification:

- To the residue, add deionized water. Acidify the aqueous suspension to a pH of 5-6 with 1M HCI[2]. This step protonates the desired product and any remaining tertiary amines, making them water-soluble.
- The primary byproduct, N,N-dimethylaniline, can be removed at this stage by steam distillation[2] or by extraction with a non-polar organic solvent.
- Treat the acidic aqueous solution with activated carbon to decolorize it, then filter to remove the carbon.
- Slowly add a 2M NaOH solution to the clear filtrate with stirring until the pH is adjusted to
 9-12[2]. The free base of the O-methylated product will precipitate out of the solution.
- Cool the mixture in an ice bath to maximize crystallization.
- Collect the solid product by vacuum filtration.



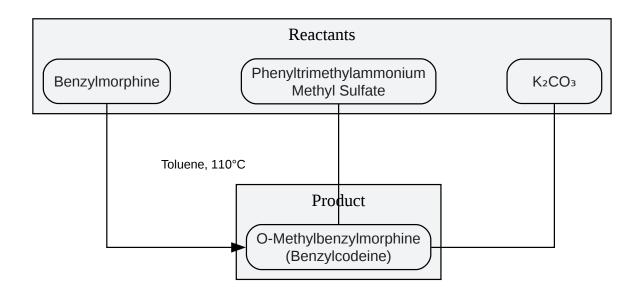
- Wash the collected crystals with cold deionized water.
- Dry the purified product under vacuum to a constant weight.

5. Product Characterization:

• The identity and purity of the final product, O-methylbenzylmorphine, should be confirmed using standard analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The purity of analogous reactions has been reported to be greater than 99%[2].

Visualizations

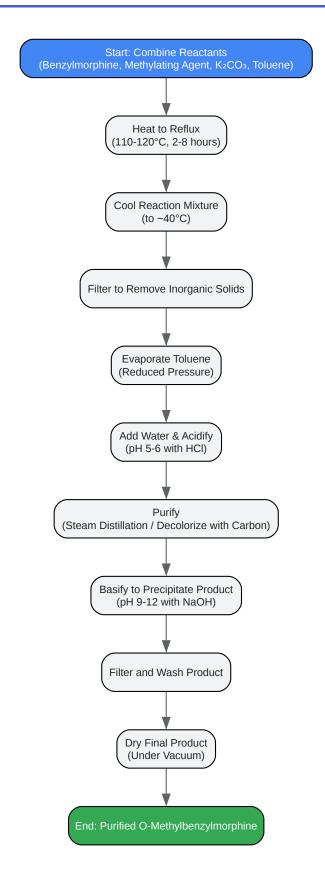
Below are diagrams illustrating the chemical pathway and the experimental workflow for the O-methylation of benzylmorphine.



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Caption: Reaction scheme for the O-methylation of benzylmorphine.





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Caption: Experimental workflow for benzylmorphine O-methylation.



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